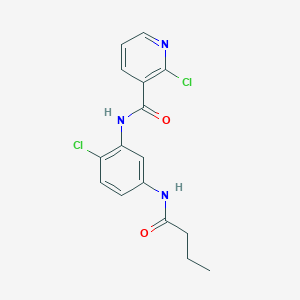![molecular formula C19H12FN3OS B258225 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile, also known as FIPI, is a small molecule compound that has gained attention in recent years due to its potential applications in scientific research. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes. In
Wirkmechanismus
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile works by inhibiting the activity of PLD, which is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA). PA is a signaling molecule that plays a crucial role in various cellular processes. By inhibiting PLD, this compound reduces the production of PA, which leads to the inhibition of various cellular processes that are regulated by PA.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects on cells. By inhibiting PLD, this compound reduces the production of PA, which leads to the inhibition of various cellular processes that are regulated by PA. This compound has been shown to inhibit cancer cell proliferation and migration, reduce inflammation, and protect against ischemic injury.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of PLD, which makes it a useful tool for studying the role of PLD in cellular processes. This compound is also stable and has a long half-life, which makes it easy to use in experiments. However, there are also some limitations to using this compound in lab experiments. This compound is a small molecule compound, which means that it can easily penetrate cell membranes and affect multiple cellular processes. This can make it difficult to attribute specific effects to PLD inhibition alone. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Zukünftige Richtungen
There are several possible future directions for the use of 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile in scientific research. One possible direction is to investigate the role of PLD in various diseases, including cancer, inflammation, and cardiovascular disease. Another possible direction is to develop more potent and selective PLD inhibitors that can be used in clinical settings. Additionally, researchers can use this compound to investigate the role of PLD in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Synthesemethoden
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 4-fluoroaniline and ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluoro-2-methyl-1,3-oxazol-5(4H)-one. This intermediate is then reacted with thioacetamide and ammonium acetate to form this compound, which is the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile has been used in various scientific research studies to investigate the role of PLD in cellular processes. PLD is involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD with this compound, researchers can study the effects of PLD inhibition on these cellular processes. This compound has also been used in cancer research to investigate the role of PLD in cancer cell proliferation and migration.
Eigenschaften
Molekularformel |
C19H12FN3OS |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-5-methyl-3-oxo-1-sulfanylideneimidazo[5,1-a]isoquinoline-10b-carbonitrile |
InChI |
InChI=1S/C19H12FN3OS/c1-12-10-13-4-2-3-5-16(13)19(11-21)17(25)22(18(24)23(12)19)15-8-6-14(20)7-9-15/h2-10H,1H3 |
InChI-Schlüssel |
IIALXSDNGRQPII-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3(N1C(=O)N(C3=S)C4=CC=C(C=C4)F)C#N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3(N1C(=O)N(C3=S)C4=CC=C(C=C4)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)


![2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B258155.png)
![5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B258160.png)
![7-Chloro-2-(4-chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258161.png)
![2-(4-Methoxyphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258162.png)
![2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258163.png)
![2-(4-Ethylphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258164.png)
![(3E)-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258166.png)
![(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258167.png)